molecular formula C20H16Cl2F3N3O2S B2375879 [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-49-7

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Numéro de catalogue: B2375879
Numéro CAS: 318469-49-7
Poids moléculaire: 490.32
Clé InChI: BYYDBNODYAJMKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . This mechanism is critical in the B-cell receptor signaling pathway, which is fundamental for the development and function of B-cells [2] . As such, this compound is a vital pharmacological tool for researching B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders such as rheumatoid arthritis. Its irreversible binding characteristic provides sustained target engagement, making it exceptionally useful for in vitro and in vivo studies aimed at understanding BTK-dependent signaling networks and for evaluating the therapeutic potential of BTK inhibition in preclinical models [3] . Researchers utilize this compound to dissect the role of BTK in inflammatory responses and to explore novel treatment strategies for a range of hematologic and immunologic diseases.

Propriétés

IUPAC Name

[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O2S/c1-28-18(31-11-12-2-4-13(21)5-3-12)16(17(27-28)20(23,24)25)10-30-19(29)26-15-8-6-14(22)7-9-15/h2-9H,10-11H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYDBNODYAJMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C20H15ClF3N3O2S
  • Molecular Weight : 453.87 g/mol
  • CAS Number : [specific CAS number if available]

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
This compoundTBDTBD

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

  • AChE Inhibition : The compound demonstrated promising inhibition rates compared to known inhibitors, suggesting potential applications in neurodegenerative disease therapies.
  • Urease Inhibition : Effective urease inhibitors can mitigate the effects of certain pathogens in the urinary tract, enhancing the therapeutic profile of this compound.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent pharmacological research. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on synthesized pyrazole derivatives showed that those with a sulfanyl group exhibited enhanced antibacterial properties compared to their non-sulfanyl counterparts. This was attributed to increased lipophilicity and membrane permeability.
  • Enzyme Binding Studies : Docking studies revealed that the compound binds effectively to the active sites of AChE and urease, which was corroborated by in vitro assays demonstrating significant inhibition rates.
  • Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines indicated that the compound could reduce cell viability significantly, suggesting its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Carboxamide vs. Carbamate Derivatives
  • Key features :
    • Pyrazole core with carboxamide at position 3.
    • Substituted with 4-chlorophenyl , 2,4-dichlorophenyl , and 3-pyridylmethyl groups.
  • Bioactivity: Acts as a cannabinoid CB1 receptor antagonist with an IC₅₀ of 0.139 nM, highlighting the importance of the carboxamide group and halogenated aryl groups in receptor binding .

Comparison :

  • The carbamate group in the target compound may offer improved metabolic stability compared to carboxamides, as carbamates are less prone to enzymatic hydrolysis.
Sulfanyl Substituent Variations

Compound 2 :
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS: 321553-39-3)

  • Key features :
    • 2-Chlorobenzyl sulfanyl at position 4.
    • 4-Methoxyphenyl -linked carboxamide at position 4.
  • Molecular weight : 455.88 g/mol .

Comparison :

  • The 4-chlorobenzyl sulfanyl group in the target compound may enhance lipophilicity compared to the 2-chloro isomer, improving membrane permeability.
  • The 4-methoxyphenyl group in Compound 2 introduces electron-donating effects, which could alter binding interactions in biological targets .
Ester vs. Carbamate Functional Groups

Compound 3 :
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-Chlorobenzoate (CAS: 318248-32-7)

  • Key features :
    • Benzoate ester at position 4.
    • Phenyl group at position 3.
  • Molecular weight : 469.38 g/mol .

Comparison :

  • The ester group in Compound 3 is more susceptible to hydrolysis than the carbamate in the target compound, which may limit its in vivo stability.
  • The phenyl group at position 3 (vs.
Sulfonyl vs. Sulfanyl Substituents
  • Key features :
    • Sulfonyl group at position 5.
    • 3-Trifluoromethylphenyl substitution.
  • Molecular weight : 541.85 g/mol .

Comparison :

  • The additional trifluoromethylphenyl group increases molecular weight and lipophilicity, which may impact bioavailability .

Research Implications

  • The carbamate group in the target compound offers a balance between stability and reactivity, making it a promising scaffold for drug discovery.
  • Substitution of the sulfanyl group (e.g., 4-chloro vs. 2-chloro) and aryl groups (e.g., trifluoromethyl vs. phenyl) can fine-tune lipophilicity and target affinity.
  • Further studies are needed to elucidate the pharmacological profile of the target compound, particularly in comparison to its carboxamide and ester analogs.

Q & A

Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or nitriles.
  • Step 2: Introduction of the 4-chlorobenzylsulfanyl group through nucleophilic substitution or thiol-ene reactions.
  • Step 3: Carbamate formation via reaction of the pyrazole methanol intermediate with 4-chlorophenyl isocyanate.

Optimization Considerations:

  • Temperature: Lower temperatures (0–5°C) minimize side reactions during sulfanyl group incorporation .
  • Catalysts: Use of bases like K₂CO₃ or DMAP improves carbamate coupling efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl and carbamate groups) .
  • X-ray Crystallography: Resolves spatial arrangement, bond lengths, and angles, critical for validating stereochemistry .
  • HRMS (High-Resolution Mass Spectrometry): Verifies molecular formula and isotopic patterns .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.